molecular formula C9H9BrN4 B13340691 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Katalognummer: B13340691
Molekulargewicht: 253.10 g/mol
InChI-Schlüssel: QKCXXJYQWFKQPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then treated with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions generally involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Dehalogenated pyrazole derivatives.

    Coupling: Biaryl or vinyl-aryl pyrazole derivatives.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the structure of the derivatives and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Eigenschaften

Molekularformel

C9H9BrN4

Molekulargewicht

253.10 g/mol

IUPAC-Name

4-bromo-1-(pyridin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,11,13)

InChI-Schlüssel

QKCXXJYQWFKQPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CN2C=C(C(=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.